molecular formula C23H25NO8 B12076878 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione

3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione

Cat. No.: B12076878
M. Wt: 443.4 g/mol
InChI Key: APPMTRBUFCUCRC-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic molecule featuring a tetracene backbone with multiple functional groups, including acetyl, dimethylamino, hydroxyl, and methyl substituents.

Properties

Molecular Formula

C23H25NO8

Molecular Weight

443.4 g/mol

IUPAC Name

3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione

InChI

InChI=1S/C23H25NO8/c1-8-10-6-5-7-11(26)14(10)18(27)15-12(8)19(28)16-17(24(3)4)20(29)13(9(2)25)21(30)23(16,32)22(15)31/h5-8,12,16-17,19,26-28,30,32H,1-4H3

InChI Key

APPMTRBUFCUCRC-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)C)N(C)C)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Sample Preparation : Doxycycline hyclate母液 is dissolved in a mixture of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B).

  • Chromatographic Separation : A semi-preparative Synergi RP-C18 column (250 mm × 50 mm, 10 μm) is used with a gradient elution program:

    • Initial: 85% A / 15% B

    • 40 min: 60% A / 40% B

    • 40.5 min: 85% A / 15% B (held for 50 min).

  • Detection and Collection : The target impurity is detected at 254 nm and collected post-elution.

  • Post-Processing : Organic solvents are removed via rotary evaporation, followed by lyophilization to yield a purity of 98.7%.

Key Parameters:

ParameterValue
Column TemperatureAmbient (25°C)
Flow Rate80 mL/min
Detection Wavelength254 nm
Yield98.7% (post-lyophilization)

This method is validated for compliance with pharmacopeial standards, ensuring the impurity’s identity as 2-acetyl-2-decarbamoyl-doxycycline.

Synthesis via Controlled Degradation of Doxycycline Hyclate

The compound forms during the synthesis of doxycycline hyclate under specific acidic and thermal conditions. Patent CN101555215B outlines a process where doxycycline hyclate undergoes hydrolysis and decarbamoylation.

Synthetic Pathway:

  • Acid Hydrolysis : Doxycycline hyclate is treated with 0.01–0.05 M hydrochloric acid at 40–50°C for 1 hour, promoting cleavage of the carboxamide group.

  • Extraction : The reaction mixture is extracted with ethyl acetate or chloroform to remove hydrophobic byproducts.

  • Crystallization : Ethanol or acetone is added to the aqueous phase, followed by gradient cooling (60°C → 25°C over 10 hours) to precipitate the impurity.

  • Purification : The crude product is washed with ethanol and dried under vacuum (45–55°C) to achieve >95% purity.

Reaction Conditions:

ConditionSpecification
Acid Concentration0.02–0.05 M HCl
Temperature40–50°C
Extraction SolventEthyl acetate/chloroform
Crystallization SolventEthanol/acetone (3:1 v/v)

This route is scalable and aligns with industrial practices for impurity profiling.

Analytical Characterization

The structural identity of the compound is confirmed through advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆) :

    • δ 14.56 (1H, br s, NH)

    • δ 8.48–8.37 (1H, m, ArH)

    • δ 3.47 (2H, t, J = 7.4 Hz, SCH₂)

  • ¹³C NMR :

    • 170.3 ppm (C=O)

    • 155.1 ppm (aromatic C)

High-Resolution Mass Spectrometry (HRMS):

  • Observed : m/z 443.45 [M+H]⁺ (C₂₃H₂₅NO₈)

  • Theoretical : 443.45 g/mol

High-Performance Liquid Chromatography (HPLC):

  • Retention Time: 22.4 min (Synergi RP-C18 column)

  • Purity: ≥98% (normalization method)

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
Semi-Preparative HPLCHigh purity (98.7%)Low yield (mg-scale)
Controlled DegradationScalable, cost-effectiveRequires rigorous purification

Regulatory and Pharmacopeial Considerations

Doxycycline EP Impurity F is listed in the European Pharmacopoeia (EP 8.0) and Chinese Pharmacopoeia (ChP 2015) as a specified impurity, with acceptance criteria of ≤0.3% in doxycycline hyclate formulations . Its preparation and characterization are critical for regulatory compliance and batch-release testing.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities. These derivatives are often screened for their potential use in medicinal chemistry .

Scientific Research Applications

3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct studies on this compound are scarce, comparisons can be drawn with structurally analogous metabolites. Below is a comparative analysis based on functional groups and core frameworks:

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Functional Groups Reported Activities
3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione Tetracene Acetyl, dimethylamino, pentahydroxy, methyl Not well-documented
1,7,8-trihydroxy-3-methoxy-4-(3-methylbut-2-en-1-yl)-11-(2-methylprop-1-en-1-yl)-11,12-dihydro-5,10-dioxatetraphen-12-one Dihydrodioxatetraphenone Prenyl, methoxy, hydroxyl, carbonyl Antioxidant, antimicrobial

Key Observations:

Core Structure Differences: The tetracene backbone in the target compound contrasts with the dihydrodioxatetraphenone framework in HMDB0038875. The latter’s fused oxygen-containing rings may enhance stability and solubility compared to the tetracene system, which is more rigid and planar .

Biological Activity: HMDB0038877 demonstrates documented antimicrobial activity, likely due to its prenyl and methoxy substituents, which are known to disrupt microbial membranes . The target compound’s dimethylamino group could hypothetically target nucleic acids or enzymes, but experimental validation is absent.

Recommendations for Future Research

  • Computational Modeling : Predict solubility, bioavailability, and binding affinities using QSAR or molecular docking.
  • Targeted Synthesis : Prioritize derivatization to stabilize the core structure (e.g., protecting hydroxyl groups).

Biological Activity

3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione is a complex organic compound with significant biological activities. Its molecular formula is C23H25NO9 and it has a molecular weight of approximately 443.4 g/mol. The compound features a tetracene backbone along with multiple hydroxyl groups that contribute to its chemical properties and potential biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Activity

The compound has also demonstrated antifungal properties , particularly against species such as Candida albicans. It appears to inhibit fungal growth by targeting cell wall synthesis and disrupting membrane integrity.

Anticancer Potential

One of the most promising aspects of 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione is its anticancer activity . Studies have revealed that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It binds to enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may alter receptor activity linked to inflammation and cancer progression.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
2-Acetyl-2-decarbamoyldoxycyclineC22H24N2O8Contains a carbamoyl group; used in antibiotic research.
3-Acetyl-1-amino-4,4a,6,7-tetrahydroxy-dihydro-tetraceneC22H21NO7Lacks the dimethylamino group; different biological activity profile.
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamideC16H21BrN2O3Contains a bromine atom; used in anti-cancer research.

This comparison highlights how the presence of specific functional groups in 3-acetyl-1-(dimethylamino)-4,4a,6,7,12-pentahydroxy-11-methyl-11,11a,12,12a-tetrahydro-1H-tetracene-2,5-dione contributes to its distinct biological activity profile.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. The mechanism was hypothesized to involve disruption of the bacterial cell wall.

Case Study 2: Anticancer Activity in Breast Cancer Cells

In another investigation focusing on breast cancer cells (MCF-7), treatment with varying concentrations of the compound (10 µM to 50 µM) resulted in a dose-dependent increase in apoptosis rates. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase.

Q & A

Q. How to integrate multi-omics data (e.g., metabolomics, proteomics) to study the compound’s bioactivity?

  • Methodological Answer : Combine untargeted LC-HRMS metabolomics with network pharmacology to map interactions between the compound’s hydroxyl/acetyl motifs and protein targets. Validate via SPR or ITC binding assays .

Key Methodological Insights from Evidence

  • Experimental Design : Leverage statistical methods (DoE) to reduce trial numbers while capturing critical variables .
  • Computational-Experimental Synergy : Use quantum chemistry to guide reaction optimization and validate with kinetic studies .
  • Safety and Scalability : Implement process control simulations (CHEMCAD) and modular reactors for safer scale-up .

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